

# Application Notes and Protocols: Experimental Use of TBE-31 in Liver Cancer Models

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## Compound of Interest

Compound Name: TBE 31

Cat. No.: B15619724

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## Introduction

Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide. The pathogenesis of HCC involves the deregulation of multiple signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis. The crosstalk between these pathways often contributes to therapeutic resistance, making simultaneous targeting an attractive strategy.

TBE-31 is a novel, potent, and selective small molecule inhibitor designed to dually target Phosphoinositide 3-kinase (PI3K) and Mitogen-activated protein kinase kinase (MEK). These application notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of TBE-31 in liver cancer models, present representative data, and illustrate the targeted signaling pathways and experimental workflows.

## Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of TBE-31 in preclinical liver cancer models.

Table 1: In Vitro Cytotoxicity of TBE-31 in Human Liver Cancer Cell Lines

Cell Line	Cancer Type	TBE-31 IC <sub>50</sub> (nM)	Sorafenib IC <sub>50</sub> (nM)
HepG2	Hepatocellular Carcinoma	75	5,500
Huh7	Hepatocellular Carcinoma	120	8,200
SK-HEP-1	Hepatocellular Carcinoma	250	10,500

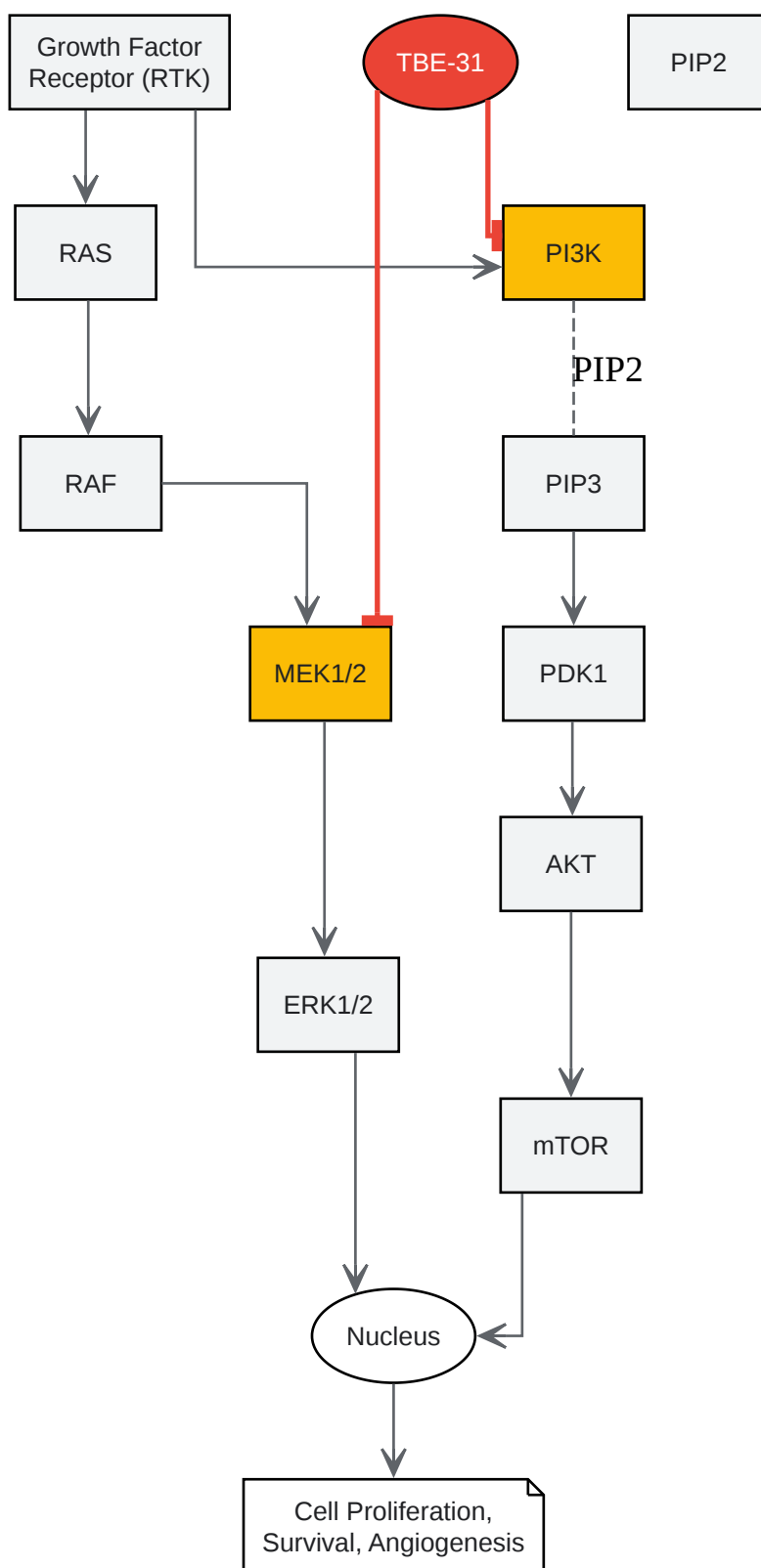
Data represents the mean from three independent experiments. IC<sub>50</sub> values were determined after 72 hours of continuous drug exposure using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 2: In Vivo Efficacy of TBE-31 in a HepG2 Xenograft Model

Treatment Group	Dose (mg/kg, p.o., daily)	Mean Tumor Volume (mm <sup>3</sup> ) at Day 21	Tumor Growth Inhibition (%)	Mean Body Weight Change (%)
Vehicle	-	1540 ± 210	-	+2.5
TBE-31	10	890 ± 150	42.2	-1.8
TBE-31	25	420 ± 98	72.7	-4.5
Sorafenib	30	950 ± 180	38.3	-5.1

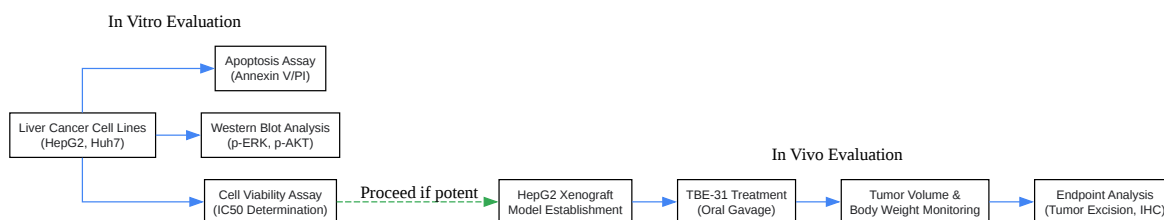
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition was calculated relative to the vehicle control group.

## Signaling Pathway and Experimental Workflow



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Caption: TBE-31 dual-inhibits PI3K and MEK pathways.



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